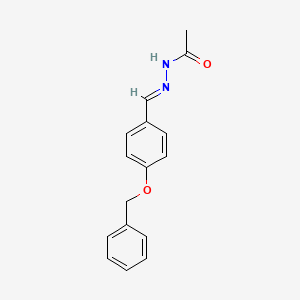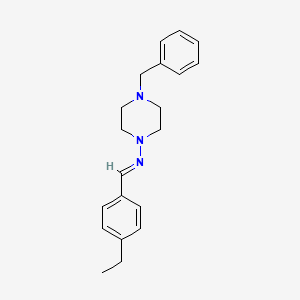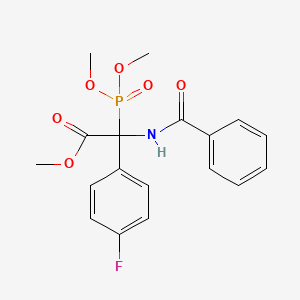![molecular formula C19H19Cl3IN3O4S B15080427 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 303062-71-7](/img/structure/B15080427.png)
3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, trichloro, and iodophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the iodophenyl carbamothioyl intermediate: This involves the reaction of 2-iodoaniline with carbon disulfide and a suitable base to form the corresponding thiourea derivative.
Coupling with trichloroethylamine: The thiourea derivative is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired intermediate.
Final coupling with 3,4,5-trimethoxybenzoyl chloride: The intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichloro group can be reduced to form dichloro or monochloro derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the trichloro group can yield 3,4,5-trimethoxy-N-(2,2-dichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide.
科学的研究の応用
3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
- 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbamothioyl]amino}ethyl)benzamide
- 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethoxyanilino)carbamothioyl]amino}ethyl)benzamide
- 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbamothioyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
303062-71-7 |
|---|---|
分子式 |
C19H19Cl3IN3O4S |
分子量 |
618.7 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H19Cl3IN3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(20,21)22)26-18(31)24-12-7-5-4-6-11(12)23/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31) |
InChIキー |
IHRZQOUOUUZTRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15080346.png)
![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15080348.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide](/img/structure/B15080354.png)
![2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)

![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)
